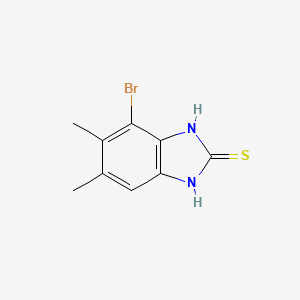![molecular formula C17H24N4O2 B5518829 3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)
3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzamide derivatives involves multiple steps, including the Bischler-Napieralski reaction and the use of isocyanides and semicarbazones in Ugi reactions. A notable approach includes the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides under Bischler-Napieralski conditions to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, which indicates the versatility of benzamide derivatives in synthesizing complex structures (Browne et al., 1981).
Molecular Structure Analysis
X-ray crystallographic analysis plays a crucial role in determining the molecular structure of benzamide derivatives. For example, the structure of 3,4-dimethoxyphenyl derivative was established through this method, confirming the E-isomer configuration of the compound (Browne et al., 1981). This highlights the compound's complex geometry and its implications for biological activity.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including cyclization and Ugi reactions, leading to new classes of compounds with unique properties. These reactions are instrumental in expanding the applications of benzamide derivatives in synthesizing pharmacologically active molecules (Sañudo et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. For instance, the crystal structure and molecular modelling of related compounds have been studied to understand their stability and reactivity (Chopra & Schwalbe, 1991).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with other molecules, are crucial for their application in medicinal chemistry. Studies have focused on the synthesis of derivatives to explore their potential as inhibitors and their binding affinity towards various receptors (Uto et al., 2009).
科学的研究の応用
Heterocyclic Chemistry and Drug Synthesis
Research in the field of heterocyclic chemistry has led to the development of various compounds with potential biological activities. For example, the synthesis of 1H-1,2,4-triazoles and 1,2,4-oxadiazoles from N-benzoylthioamides has been explored, indicating the utility of these heterocycles in synthesizing biologically active molecules (Whitfield & Papadopoulos, 1981).
Antiviral Research
Benzamide-based heterocycles have been identified as potent antiavian influenza virus agents. The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable activity against the H5N1 subtype, highlighting the role of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Magnetic Materials
Compounds derived from benzamides have been utilized in the design of single-molecule and single-chain magnets. The coordination of specific ligands to metal ions, followed by reaction with lanthanide salts, demonstrates the application of these compounds in creating materials with unique magnetic properties (Costes, Vendier, & Wernsdorfer, 2010).
Anticancer Research
Benzamide derivatives have been explored for their cytotoxicity against melanoma cells, indicating their potential in targeted drug delivery for melanoma therapy. This research underscores the versatility of benzamide compounds in developing anticancer therapies (Wolf et al., 2004).
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,23)9-7-13-5-4-6-14(11-13)16(22)18-10-8-15-19-12-20-21(15)3/h4-6,11-12,23H,7-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXSYECMLBSXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCCC2=NC=NN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5518751.png)



![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5518779.png)
![2-[(6-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5518797.png)
![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)

![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)

![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)
